

An In-Depth Technical Guide to 1,12-Dibromododecane (CAS: 3344-70-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,12-Dibromododecane*

Cat. No.: *B1294643*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,12-Dibromododecane is a linear bifunctional alkyl halide that serves as a versatile building block in organic synthesis and material science. Its twelve-carbon aliphatic chain provides a flexible and hydrophobic spacer, while the terminal bromine atoms offer reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, and key applications of **1,12-dibromododecane**, with a focus on its utility in the development of novel materials and potential therapeutic agents.

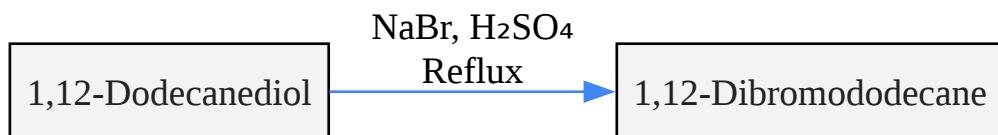
Physicochemical Properties

1,12-Dibromododecane is a solid at room temperature with the following key physical and chemical properties:

Property	Value	Reference
CAS Number	3344-70-5	
Molecular Formula	C ₁₂ H ₂₄ Br ₂	
Molecular Weight	328.13 g/mol	
Appearance	Off-white to pale brown crystalline solid	[1]
Melting Point	38-42 °C	[2]
Boiling Point	215 °C at 15 mmHg	[2]
Solubility	Insoluble in water; soluble in hot methanol and other organic solvents like hexane, toluene, and chloroform. [1] [3]	
Stability	Stable under recommended storage conditions (sealed, dry, room temperature). Combustible.	[1]
InChI	InChI=1S/C12H24Br2/c13-11- 9-7-5-3-1-2-4-6-8-10-12-14/h1- 12H2	
SMILES	BrCCCCCCCCCCBr	

Synthesis of 1,12-Dibromododecane

1,12-Dibromododecane is typically synthesized from 1,12-dodecanediol via a nucleophilic substitution reaction.


Experimental Protocol: Bromination of 1,12-Dodecanediol[4]

Materials:

- 1,12-Dodecanediol (0.1 mol)
- Sodium bromide (26 g, 0.25 mol)
- Concentrated sulfuric acid (50 mL)
- Water
- Saturated sodium bicarbonate solution
- Anhydrous calcium chloride
- 250 mL three-neck flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

- In a 250 mL three-neck flask, cautiously add 50 mL of concentrated sulfuric acid to 30 mL of water and cool the mixture to room temperature.
- To the cooled acid solution, add 1,12-dodecanediol (0.1 mol) and sodium bromide (26 g, 0.25 mol) with stirring.
- Heat the mixture to reflux and maintain for 4 hours.
- After cooling to room temperature, add 100 mL of water to the reaction mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer successively with equal volumes of concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water.
- Separate the organic layer and dry it over anhydrous calcium chloride for 30 minutes.
- Purify the crude product by vacuum distillation to obtain **1,12-dibromododecane** as a colorless liquid.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,12-Dibromododecane**.

Applications in Research and Development

The bifunctional nature of **1,12-dibromododecane** makes it a valuable precursor in various synthetic applications, ranging from the development of novel surfactants and polymers to the synthesis of biologically active molecules.

Synthesis of Gemini Surfactants for Biomedical Applications

Gemini surfactants are a class of amphiphilic molecules characterized by two hydrophobic tails and two hydrophilic head groups linked by a spacer. **1,12-Dibromododecane** serves as an ideal twelve-carbon spacer in the synthesis of dicationic Gemini surfactants. These surfactants have shown promise in drug delivery systems, such as in the modification of liposomes for the treatment of Alzheimer's disease.^{[4][5]}

This protocol is a representative example for the synthesis of a dicationic Gemini surfactant with a dodecane spacer.

Materials:

- **1,12-Dibromododecane**
- N,N-dimethylalkylamine (e.g., N,N-dimethyldecylamine) (2 molar equivalents)
- Acetonitrile (solvent)
- Round-bottom flask, reflux condenser, magnetic stirrer

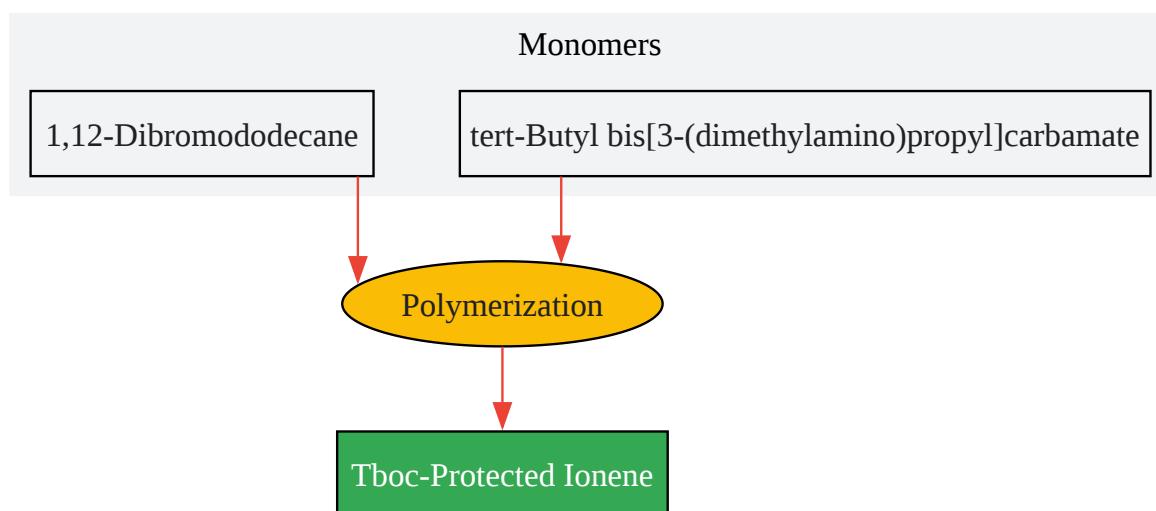
Procedure:

- Dissolve **1,12-dibromododecane** in acetonitrile in a round-bottom flask.
- Add 2 molar equivalents of N,N-dimethylalkylamine to the solution.
- Heat the reaction mixture to reflux and stir for 24-48 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, a dicationic Gemini surfactant, may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., acetone/ether).

Caption: General synthesis of a dicationic Gemini surfactant.

Preparation of Ionene Polymers for Nucleic Acid Complexation

1,12-Dibromododecane is utilized in the step-growth polymerization with diamines to form ionene polymers. These are a class of polycations containing quaternary ammonium groups in the polymer backbone. Tboc-protected ionenes, synthesized using **1,12-dibromododecane**, are pH-sensitive and have been investigated for their ability to complex with nucleic acids, suggesting potential applications in gene delivery.^{[6][7]}

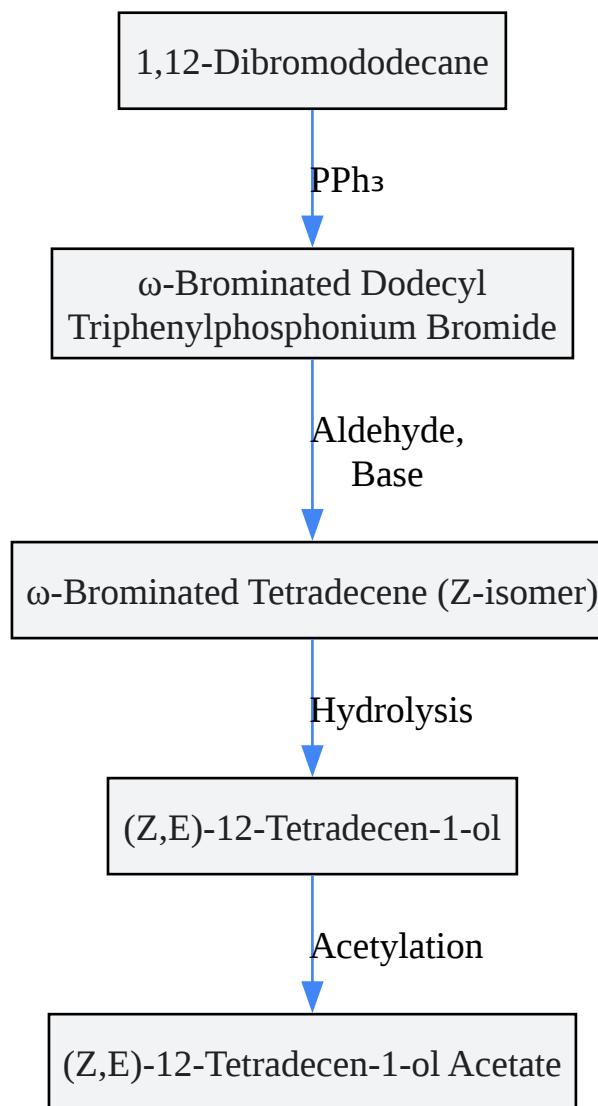

This protocol is a representative example for the synthesis of a tboc-protected ionene.

Materials:

- **1,12-Dibromododecane**
- tert-Butyl bis[3-(dimethylamino)propyl]carbamate (1 molar equivalent)
- Dimethylformamide (DMF) (solvent)
- Round-bottom flask, magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of **1,12-dibromododecane** and **tert-butyl bis[3-(dimethylamino)propyl]carbamate** in DMF.
- Stir the solution at room temperature for an extended period (e.g., 72 hours) to allow for polymerization.
- Monitor the increase in viscosity of the solution as an indication of polymer formation.
- Precipitate the resulting ionene polymer by adding the reaction mixture to a non-solvent, such as diethyl ether.
- Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and oligomers.
- Dry the tboc-protected ionene polymer under vacuum.

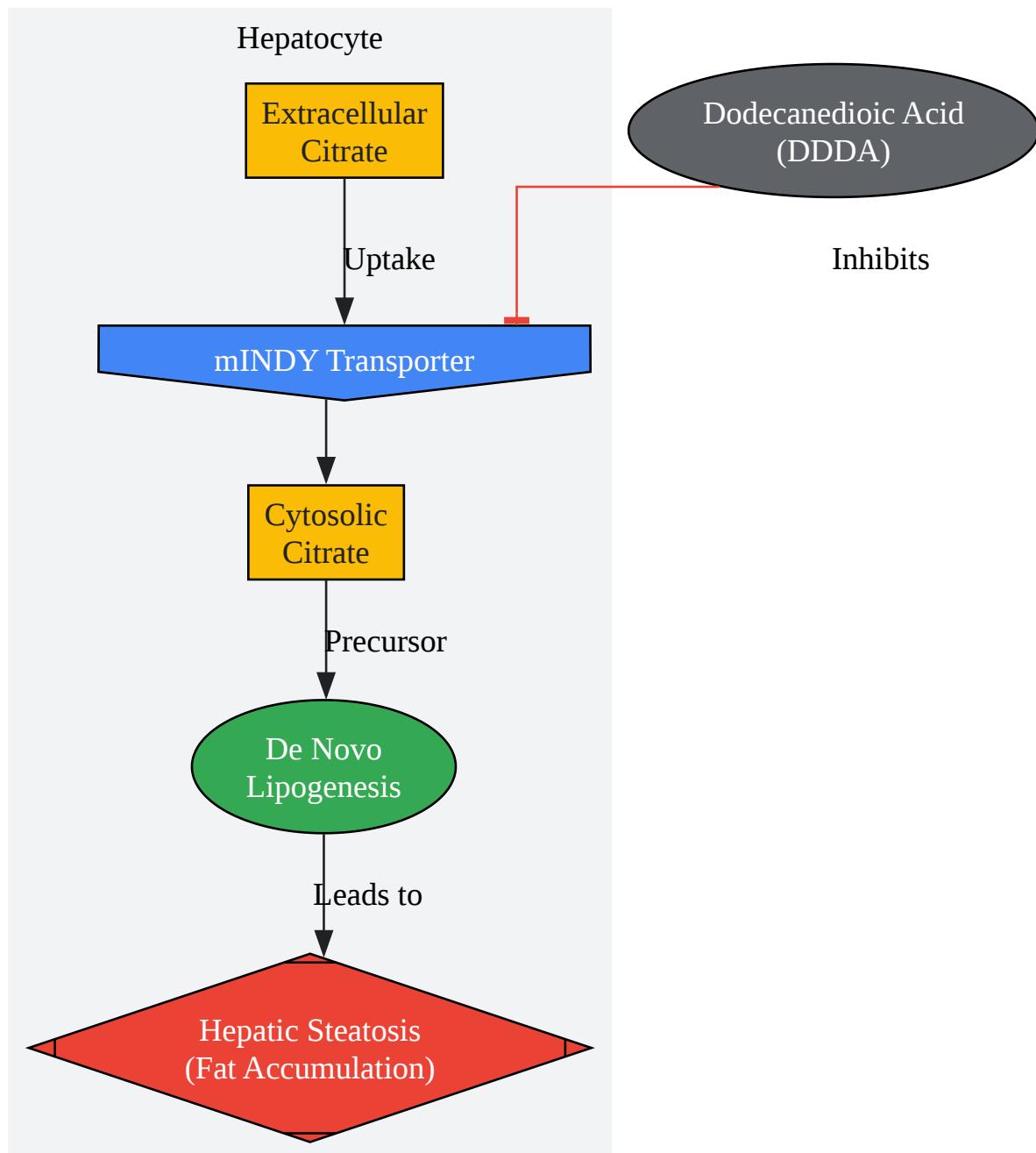

[Click to download full resolution via product page](#)

Caption: Synthesis of a tboc-protected ionene polymer.

Synthesis of Insect Sex Pheromones

1,12-Dibromododecane is a key starting material in the multi-step synthesis of insect sex pheromones, such as (Z,E)-12-tetradecen-1-ol acetate, the sex pheromone of the Asian corn borer.[4] This synthesis highlights the utility of **1,12-dibromododecane** in constructing long-chain, functionalized molecules with specific stereochemistry.

- **Phosphonium Salt Formation:** **1,12-Dibromododecane** is reacted with triphenylphosphine to form ω -brominated dodecyl triphenylphosphonium bromide.
- **Wittig Reaction:** The phosphonium salt undergoes a Wittig reaction with an appropriate aldehyde in the presence of a base (e.g., sodium dimethyl sulfoxide) to generate a Z-isomer of ω -brominated tetradecene.
- **Hydrolysis:** The bromo-alkene is hydrolyzed using an alkali metal hydroxide to yield (Z,E)-12-tetradecen-1-ol.
- **Acetylation:** The alcohol is then acetylated with acetic anhydride to produce (Z,E)-12-tetradecen-1-ol acetate.
- **Isomerization (Optional):** The Z/E ratio can be adjusted through an isomerization reaction with sodium nitrite and nitric acid.


[Click to download full resolution via product page](#)

Caption: Synthetic pathway to an insect sex pheromone.

Biological Activity of Derivatives: Dodecanedioic Acid and Metabolic Signaling

While **1,12-dibromododecane** itself is not known to be directly involved in biological signaling, its derivative, dodecanedioic acid (DDDA), has been shown to have significant effects on metabolic pathways. DDDA can be formed through the ω -oxidation of lauric acid. Studies have demonstrated that DDDA can prevent and reverse metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[3]

The proposed mechanism of action involves the inhibition of the mammalian INDY (I'm Not Dead Yet) protein (mINDY), a cell membrane sodium-coupled citrate transporter. By inhibiting mINDY, DDDA reduces the uptake of citrate into hepatocytes. Cytosolic citrate is a key precursor for de novo lipogenesis (DNL), the process of synthesizing fatty acids. A reduction in cytosolic citrate leads to decreased DNL, thereby reducing fat accumulation in the liver (hepatic steatosis), a hallmark of MASH. This inhibition of a key lipogenic pathway contributes to the observed improvements in glucose tolerance, insulin sensitivity, and reduction in liver fibrosis.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of Dodecanedioic Acid in hepatocytes.

Safety and Handling

1,12-Dibromododecane should be handled with appropriate safety precautions in a well-ventilated area or under a fume hood.[\[1\]](#) It is incompatible with strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1,12-Dibromododecane is a valuable and versatile chemical intermediate with a wide range of applications in both material science and the life sciences. Its utility as a flexible spacer is demonstrated in the synthesis of advanced materials like ionene polymers and functional molecules such as Gemini surfactants. Furthermore, the biological activity of its derivative, dodecanedioic acid, in key metabolic pathways highlights the potential for developing novel therapeutics for metabolic diseases. This guide provides a foundational understanding for researchers and developers looking to leverage the unique properties of **1,12-dibromododecane** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. CN108003062A - A kind of synthetic method of list BOC protections bisamination compound - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,12-Dibromododecane (CAS: 3344-70-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294643#1-12-dibromododecane-cas-number-3344-70-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com